![molecular formula C13H20N4O B2501526 1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide CAS No. 2261174-97-2](/img/structure/B2501526.png)
1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide
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Description
The compound “1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide” likely belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . A conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial . When one substituent is axial and the other is equatorial, the most stable conformation will be the one with the bulkiest substituent in the equatorial position .Molecular Structure Analysis
The molecular structure of similar compounds often involves the use of conformational analysis to determine the most stable conformation . The axial–equatorial energy difference for methyl, ethyl, and isopropyl groups increases gradually . The tert-butyl group jumps to an energy difference of 23 kJ/mol (5.4 kcal/mol), over twice the value for the isopropyl group .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic substitution and elimination reactions . These reactions involve the use of conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, "(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is a solid substance. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.68 cm/s.Safety and Hazards
properties
IUPAC Name |
1-tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-6-11-10(12(18)16-9(2)7-14)8-15-17(11)13(3,4)5/h8-9H,6H2,1-5H3,(H,16,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZNBOSDOWEPHQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C(C)(C)C)C(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=NN1C(C)(C)C)C(=O)N[C@@H](C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide |
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